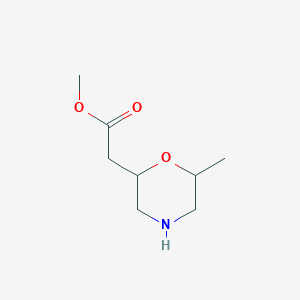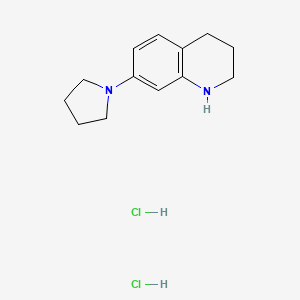
7-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride is a chemical compound with the molecular formula C13H18N2·2HCl
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Reduction of Quinoline Derivatives: The starting material, quinoline, can be reduced using hydrogenation techniques to form tetrahydroquinoline derivatives.
Nucleophilic Substitution: The pyrrolidin-1-yl group can be introduced through nucleophilic substitution reactions involving appropriate halogenated intermediates.
Acid-Base Reactions: The dihydrochloride form is typically obtained by treating the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving high-pressure reactors and controlled temperature conditions to ensure the purity and yield of the final product.
化学反应分析
Types of Reactions: 7-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinoline derivatives.
Reduction: Reduction reactions can further reduce the compound to simpler derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Reagents like sodium hydride (NaH) and various halides are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives
Reduction: Simpler tetrahydroquinoline derivatives
Substitution: Derivatives with different functional groups
科学研究应用
7-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 7-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
相似化合物的比较
7-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride is similar to other tetrahydroquinoline derivatives, but it has unique properties that distinguish it from others. Some similar compounds include:
7-(1-Pyrrolidinyl)pyrimido[4,5-d]pyrimidin-4-amine
α-Pyrrolidinoisohexanophenone
These compounds share structural similarities but differ in their functional groups and biological activities, making each compound unique in its applications and effects.
属性
IUPAC Name |
7-pyrrolidin-1-yl-1,2,3,4-tetrahydroquinoline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-9-15(8-1)12-6-5-11-4-3-7-14-13(11)10-12;;/h5-6,10,14H,1-4,7-9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBOIOMPFGGUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC3=C(CCCN3)C=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-{5H-pyrrolo[2,3-b]pyrazin-7-yl}ethyl)but-2-ynamide](/img/structure/B2966826.png)
![N-benzyl-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2966827.png)
![3-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2966829.png)
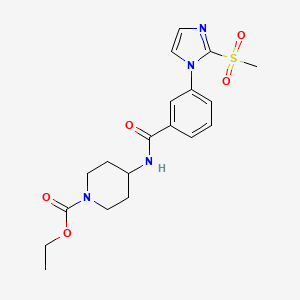
![8-(benzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2966836.png)
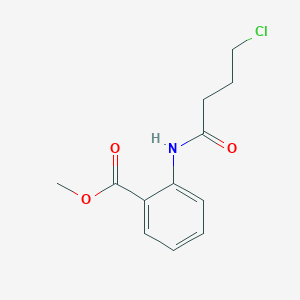

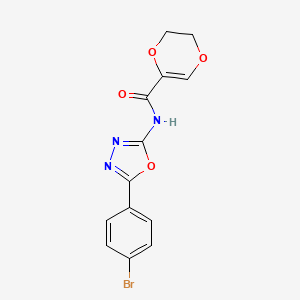
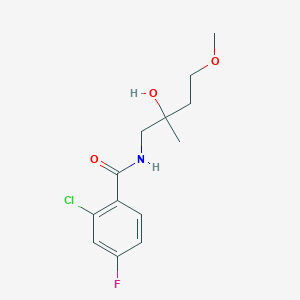
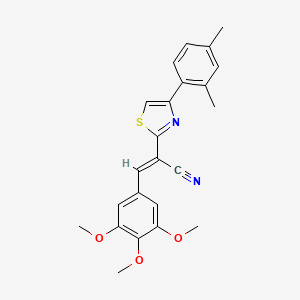
![(E)-ethyl 3-cyano-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2966843.png)
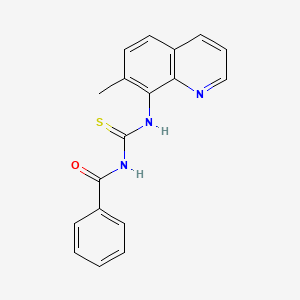
![5-chloro-2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2966848.png)
